2-Methylthioadenosine

Overview

Description

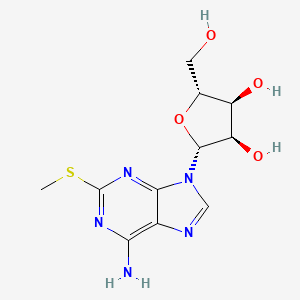

2-Methylthioadenosine (chemical formula: C₁₁H₁₅N₅O₄S; molecular weight: 313.332 g/mol) is a sulfur-modified purine nucleoside derivative characterized by a methylthio (-SCH₃) group at the 2-position of the adenine base (Fig. 1A, ). It serves as a precursor to biologically active phosphorylated derivatives, such as this compound diphosphate (2-MeSADP) and triphosphate (2-MeSATP), which are potent agonists of P2Y receptors (P2Y₁, P2Y₁₂, and P2Y₁₃) . These receptors are critical in regulating platelet aggregation, vascular tone, and neuroprotection. For example, 2-MeSADP exhibits EC₅₀ values of 8.29 nM (P2Y₁), 9.05 nM (P2Y₁₂), and 19 nM (P2Y₁₃) in receptor activation assays .

In platelets, 2-MeSADP induces aggregation and inhibits adenylate cyclase, reducing cAMP levels . Beyond hematological effects, 2-MeSADP enhances mitochondrial metabolism in astrocytes, offering neuroprotective benefits in stroke models like the Rose Bengal photothrombosis assay .

Preparation Methods

Historical Context and Early Synthetic Approaches

Robins' Three-Step Process

The foundational work of Robins et al. (1991) established a three-step synthesis route for MTA starting from adenosine . The sequence involved:

-

Sulfinyl Chloride Intermediate Formation : Adenosine reacts with thionyl chloride (SOCl₂) and pyridine in acetonitrile at 0°C, generating 5′-chloro-5′-deoxy-2′,3′-O-sulfinyladenosine intermediates.

-

Deprotection : Treatment with aqueous methanolic ammonia at ambient temperature removes the sulfinyl group, yielding chloroadenosine at 63% efficiency.

-

Thiomethoxide Substitution : Chloroadenosine undergoes nucleophilic displacement with thiomethoxide ions in dimethylformamide (DMF), producing MTA at 54% overall yield .

This method faced limitations due to intermediate isolation requirements and suboptimal yields, prompting the development of improved protocols.

Modern Two-Step Synthesis

Step 1: Adenosine to Chloroadenosine Conversion

The streamlined two-step process eliminates intermediate isolation, enhancing efficiency :

Reaction Conditions :

-

Solvent : Acetonitrile (400 mL per 100 g adenosine)

-

Reagents : Thionyl chloride (2.2 equivalents), pyridine (2 equivalents)

-

Temperature : −8°C during reagent addition, followed by 18-hour stirring at ambient temperature

Mechanism :

Thionyl chloride activates the 5′-hydroxyl group of adenosine, forming a cyclic sulfite intermediate. Subsequent ammonolysis cleaves the sulfite group, yielding chloroadenosine.

Optimization :

-

Solvent exchange to methanol after reaction completion facilitates crystallization.

-

Base addition (aqueous ammonia) ensures complete deprotection.

Yield : >90% chloroadenosine purity .

Step 2: Chloroadenosine to MTA Conversion

Key Parameters :

-

Solvent : DMF (5 mL/g chloroadenosine)

-

Reagent : Sodium thiomethoxide (2.2 equivalents)

-

Reaction Time : 18 hours at ambient temperature

Workup Protocol :

-

Quenching : Saturated brine (15 mL) precipitates crude product.

-

pH Adjustment : Neutralization to pH 7.0 with HCl minimizes decomposition.

-

Crystallization : Trituration with water followed by vacuum drying at 40°C yields pure MTA.

Performance Metrics :

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

The two-step method’s advantages stem from in situ intermediate conversion and reduced purification steps, which minimize yield losses.

Critical Factors Influencing Yield and Purity

Solvent Selection

-

Acetonitrile : Optimal for chlorination due to its polarity and inertness toward SOCl₂ .

-

DMF : Enhances thiomethoxide nucleophilicity in the substitution step .

Stoichiometric Considerations

-

Thionyl Chloride Excess : >2 equivalents ensures complete adenosine conversion .

-

Sodium Thiomethoxide : Sub-stoichiometric amounts (2.2 eq.) prevent over-alkylation side reactions .

Temperature Control

-

Low Temperatures (−8°C) : Mitigate exothermic side reactions during chlorination .

-

Ambient Conditions : Sufficient for thiomethoxide substitution, avoiding thermal degradation .

Scalability and Industrial Applications

The two-step process demonstrates scalability in batch sizes up to 100 g adenosine, with linear yield maintenance. Industrial adaptations incorporate:

-

Continuous Flow Systems : For thionyl chloride addition to improve temperature control.

-

In-line pH Monitoring : Automates neutralization during workup.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthioadenosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its parent nucleoside, adenosine.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Adenosine.

Substitution: Various substituted adenosine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antithrombotic Properties

2-Methylthioadenosine-5'-monophosphate has been studied for its ability to inhibit thrombus formation. Research indicates that at concentrations as low as 0.5 µM, it can cause a 50% inhibition of adenosine diphosphate (ADP)-induced platelet aggregation in vitro. This property is particularly relevant for clinical situations involving excessive platelet adhesion, such as post-operative care, heart implants, organ transplants, and conditions like atherosclerosis .

Table 1: Inhibition of Platelet Aggregation by this compound-5'-Monophosphate

| Concentration (µM) | % Inhibition of Platelet Aggregation |

|---|---|

| 0.5 | 50 |

| 1.3 | 50 (dog and human platelets) |

| 8.6 | 50 (dog and human platelets) |

1.2 Purinergic Receptor Agonism

The trisodium salt of this compound diphosphate acts as a potent agonist for purinergic receptors P2Y1, P2Y12, and P2Y13. It induces platelet aggregation and inhibits cyclic adenosine monophosphate accumulation . This mechanism is crucial for understanding its role in platelet function and potential therapeutic uses in cardiovascular diseases.

Cancer Research Applications

2.1 Methylthioadenosine Phosphorylase Deficiency

Methylthioadenosine phosphorylase deficiency leads to the accumulation of this compound in tumor cells, which can enhance sensitivity to certain drugs like GSK3368715. The compound has been shown to activate the adenosine A2B receptor, promoting immunosuppressive effects by increasing the infiltration of M2-like macrophages . This pathway highlights the potential for targeting methylthioadenosine pathways in cancer therapy.

Table 2: Effects of Methylthioadenosine Accumulation in Tumors

| Condition | Effect on Tumor Cells |

|---|---|

| MTAP deficiency | Increased sensitivity to GSK3368715 |

| Accumulation of MTA | Enhanced immunosuppressive effects |

2.2 Synthetic Lethality in Cancer Treatment

The loss of methylthioadenosine phosphorylase is emerging as a biomarker for novel cancer treatments targeting MAT2A and PRMT5 inhibitors. Studies indicate that approximately 8% of gastrointestinal cancers exhibit this loss, suggesting that combination therapies could be developed to exploit this vulnerability .

Mechanistic Insights

Research into the mechanisms by which this compound influences cellular processes reveals its role in modulating cyclic adenosine monophosphate levels in platelets through G protein-coupled pathways independent of traditional receptor signaling . This finding opens avenues for exploring new therapeutic targets within the purinergic signaling landscape.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

2-Chloro-ADP and 2-Azido-ADP

Structural Basis :

- 2-Chloro-ADP : Substitutes a chlorine atom at the 2-position of adenine.

- 2-Azido-ADP : Features an azido (-N₃) group at the 2-position.

- 2-MeSADP : Contains a methylthio (-SCH₃) group (Fig. 1B, ).

Functional Comparisons :

| Compound | Platelet Aggregation EC₅₀ (nM) | Adenylate Cyclase Inhibition IC₅₀ (nM) | ATP Competitive Inhibition (pA₂) |

|---|---|---|---|

| ADP | 1000 | 3000 | 4.7 |

| 2-Chloro-ADP | 15 | 10 | 5.1 |

| 2-Azido-ADP | 8 | 2 | 5.3 |

| 2-MeSADP | 12 | 5 | 5.5 |

Key Findings :

- All three analogues are more potent than ADP in platelet aggregation and adenylate cyclase inhibition .

- ATP competitively inhibits all three analogues with similar pA₂ values (~5.1–5.5), confirming shared P2Y receptor binding .

Phosphate Group Variations: 2-MeSAMP vs. 2-MeSADP/2-MeSATP

Activity Dependence on Phosphorylation :

- 2-MeSAMP (monophosphate): Acts as a selective P2Y₁₂ antagonist (IC₅₀ = 50 µM) .

- 2-MeSADP (diphosphate) : P2Y₁/₁₂/₁₃ agonist (EC₅₀ = 8–19 nM) .

- 2-MeSATP (triphosphate) : Higher potency in adenylyl cyclase inhibition (IC₅₀ = 46 nM vs. ADP’s 23 nM in astrocytes) .

Functional Implications :

- Di-/triphosphate groups are critical for receptor activation. 2-MeSAMP lacks agonist activity due to reduced receptor affinity .

- In guinea-pig taenia coli, 2-MeSADP induces smooth muscle relaxation (EC₅₀ = 30 nM), whereas 2-methylthioadenosine (non-phosphorylated) fails to elicit maximal responses .

Receptor Selectivity: 2-MeSADP vs. MRS2365

- 2-MeSADP : Broad P2Y₁/₁₂/₁₃ activation. In cerebellar astrocytes, it reduces cAMP via P2Y₁₃ (IC₅₀ = 46 nM) even when P2Y₁ is blocked .

Research Highlights and Clinical Relevance

Platelet Studies: 2-MeSADP is 80-fold more potent than ADP in platelet aggregation, making it a tool for studying thrombotic disorders .

Smooth Muscle Relaxation :

- 2-MeSADP outperforms ATP in relaxing guinea-pig taenia coli (EC₅₀ = 30 nM vs. ATP’s 1000 nM), suggesting applications in gastrointestinal motility disorders .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2-methylthioadenosine (MTA) and verifying its purity in laboratory settings?

Synthesis of MTA typically involves nucleophilic substitution or enzymatic modification of adenosine derivatives. For example, (N)-methanocarba analogues of MTA are synthesized via convergent routes involving thioether bond formation at the adenine C2 position . Post-synthesis, purity is assessed using reversed-phase HPLC with UV detection (e.g., λ = 260 nm), complemented by mass spectrometry (ESI-MS) for molecular weight confirmation. Characterization of novel derivatives requires nuclear magnetic resonance (NMR) to confirm structural integrity, particularly ¹H and ¹³C spectra for regiochemical assignments .

Q. How is MTA detected and quantified in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting MTA in cellular or extracellular matrices due to its high sensitivity (detection limits ~0.1 nM). Pre-analytical steps include protein precipitation (e.g., acetonitrile) and solid-phase extraction to isolate MTA from interfering metabolites. Internal standards like stable isotope-labeled MTA (e.g., ¹³C₅-MTA) improve quantification accuracy .

Q. What is the evidence for MTA’s role in bacterial tRNA modifications, and how can this be experimentally validated?

MTA is a precursor for this compound (ms²A) modifications in bacterial tRNAs, which influence translational fidelity. Validation involves tRNA sequencing (e.g., hydrolase-based RNA digestion followed by LC-MS) to detect ms²A residues. Knockout strains of sulfurtransferase enzymes (e.g., MiaB) can confirm MTA’s metabolic role via comparative metabolomics .

Advanced Research Questions

Q. How do discrepancies in MTA’s P2Y receptor affinity arise across experimental models, and how should these be addressed methodologically?

MTA exhibits variable potency at P2Y receptors depending on species (e.g., human vs. guinea pig) and cellular context (e.g., endothelial vs. smooth muscle cells). For instance, MTA’s EC₅₀ for PGI₂ release in human endothelial cells is ~1 μM, but weaker in guinea pig taenia coli due to receptor isoform differences . To resolve discrepancies:

- Use receptor-specific antagonists (e.g., MRS2500 for P2Y₁) to isolate responses.

- Normalize intracellular calcium ([Ca²⁺]ᵢ) measurements (e.g., Fura-2 AM fluorescence) to account for cell-specific signaling thresholds .

Q. What experimental designs are optimal for investigating MTA’s dual role in calcium signaling and purinergic receptor activation?

A dual-pathway approach is recommended:

Calcium imaging : Use ionomycin (a Ca²⁺ ionophore) to establish baseline [Ca²⁺]ᵢ thresholds (0.8–1 μM) required for PGI₂ synthesis.

Receptor profiling : Combine siRNA knockdown of P2Y receptors with calcium flux assays to dissect MTA’s direct receptor effects from secondary signaling .

Dose-response meta-analysis : Pool data from heterologous expression systems (e.g., HEK293 cells) to model receptor-ligand dynamics .

Q. How can researchers reconcile conflicting data on MTA’s stability in physiological buffers during long-term assays?

MTA degradation (e.g., via phosphatases or oxidases) can skew results in prolonged experiments. Mitigation strategies include:

- Adding enzyme inhibitors (e.g., α,β-methylene ADP to block phosphatase activity).

- Validating buffer stability via time-course LC-MS (0–24 hr) under assay conditions.

- Using deuterated solvents in NMR to track decomposition intermediates .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of MTA in multi-variable systems (e.g., microbiome studies)?

For complex systems:

- Mixed-effects models account for intra-sample variability (e.g., microbial diversity).

- Principal component analysis (PCA) reduces dimensionality in metabolomic datasets.

- Bootstrapping validates EC₅₀ estimates in non-linear dose-response curves .

Q. Methodological Best Practices

Q. How should researchers design controls to distinguish MTA-specific effects from adenosine-mediated off-target responses?

- Pharmacological controls : Co-administer adenosine deaminase inhibitors (e.g., EHNA) to prevent MTA conversion to adenosine.

- Genetic controls : Use adenosine receptor (A1/A2A) knockout models or CRISPR-Cas9-edited cell lines .

Q. What are the critical considerations for ensuring reproducibility in MTA-related studies?

Properties

IUPAC Name |

2-(6-amino-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDEAZTAFKOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961410 | |

| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-39-9 | |

| Record name | NSC36900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.